molecular formula C7H6BrFO2S B1523666 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene CAS No. 1039744-23-4

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene

Cat. No. B1523666
CAS RN: 1039744-23-4
M. Wt: 253.09 g/mol
InChI Key: ZQSRQQAHADUCSD-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H6BrFO2S . It has a molecular weight of 253.09 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methylsulfonyl groups . The InChI code for this compound is 1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.09 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Fluorophore Development

A novel architecture for green fluorophores based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has been established. This compound, with its effective push-pull system supported by intramolecular hydrogen bonding, demonstrates high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. Its quantum yields are Φ=0.67 with a Stokes shift of 140 nm in water, marking a significant departure from traditional flat and rigid molecular designs for green fluorophores comprising a single benzene ring (Beppu et al., 2015).

Chemical Synthesis

In the realm of chemical synthesis, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new fluorosulfonylation reagent. This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides provides a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

Solubility Studies

The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been experimentally determined, showing that its solubility decreases in the order of chloroform > acetone > ethyl acetate > toluene > ethanol across temperatures from 288.40 to 331.50 K. The experimental data were well-correlated using the modified Apelblat equation, with average relative deviations of less than 2.92% (Qian, Wang, & Chen, 2014).

Safety and Hazards

This compound is classified as dangerous with hazard statements including H301 (Harmful if swallowed), H311 (Harmful in contact with skin), and H331 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-4-fluoro-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSRQQAHADUCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682093
Record name 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1039744-23-4
Record name 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydrogen carbonate (1.59 g, 18.87 mmol) and sodium sulfite (1.59 g, 12.58 mmol) were heated in water (10 mL) at 70° C. for 5 min. A mixture of 2-bromo-4-fluoro-benzene sulfonyl chloride (1.72 g, 6.29 mmol) in dioxane (15 mL) was added to the base solution and stirred at 70° C. overnight. The solvents were removed in vacuo, DMF (15 mL) and methyl iodide (0.43 mL, 6.85 mmol) were added and reaction mixture stirred at 40° C. overnight. The reaction mixture was concentrated in vacuo, EtOAc (10 ml) added, washed with water (90 ml) and concentrated in vacuo to leave a colourless oil. The resulting oil was purified by flash chromatography (0-10% EtOAc in petroleum ether (40:60) followed by 100% MeOH) to afford 2-bromo-4-fluoro-1-(methylsulfonyl)benzene as an orange oil (1.3 g, 81%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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